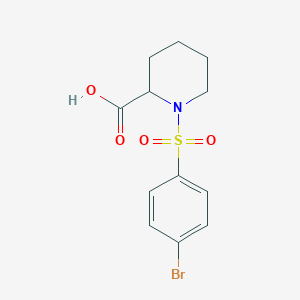

1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c13-9-4-6-10(7-5-9)19(17,18)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYXCFKAZNUOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, piperidine-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to deprotonate the secondary amine, followed by dropwise addition of 4-bromobenzenesulfonyl chloride (1.2 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12–16 hours. Post-reaction, the mixture is quenched with water, and the organic layer is washed with 1M HCl and brine. Purification via recrystallization (DCM/n-heptane, 1:4) yields the product in 65–72% purity, with final isolation achieved through column chromatography (SiO₂, ethyl acetate/hexane).

Key Challenges:

-

Steric Hindrance : The bicyclic structure of piperidine-2-carboxylic acid reduces nitrogen reactivity, necessitating excess sulfonyl chloride and prolonged reaction times.

-

Byproduct Formation : Competing esterification of the carboxylic acid group is mitigated by maintaining low temperatures during sulfonyl chloride addition.

Multi-Step Synthesis via Intermediate N-Phenylpiperidine

Adapting methodologies from bromophenylpiperidine syntheses, this route constructs the sulfonyl group post piperidine ring formation.

Step 1: Synthesis of N-(4-Bromophenyl)piperidine

Bromobenzene (1.0 equiv) and piperidine (1.1 equiv) are heated in sulfolane at 160–165°C with potassium tert-butoxide (1.8 equiv) for 4 hours. GC monitoring confirms >99% conversion to N-phenylpiperidine, which is isolated via aqueous workup and recrystallization (84.1% yield).

Step 2: Sulfonation of N-(4-Bromophenyl)piperidine

The intermediate is treated with chlorosulfonic acid (1.5 equiv) in DCM at 0°C, followed by quenching with ice water. The crude sulfonic acid is converted to the sulfonyl chloride using PCl₅, then reacted with piperidine-2-carboxylic acid under basic conditions (DIEA, DMF). This method achieves 58–63% overall yield but requires stringent control over sulfonation regioselectivity.

Advantages:

-

Utilizes commercially available starting materials.

-

Scalable for industrial production due to minimal purification steps.

Palladium-Catalyzed Cross-Coupling Strategies

For advanced functionalization, Pd-mediated couplings introduce the sulfonylphenyl moiety to pre-functionalized piperidine precursors.

Suzuki-Miyaura Coupling

A boronate ester derivative of piperidine-2-carboxylic acid is prepared via Miyaura borylation. Subsequent coupling with 4-bromobenzenesulfonyl chloride using Pd(OAc)₂ and SPhos ligand in dioxane/water (3:1) at 80°C yields the target compound. This method offers superior regiocontrol (89% yield) but demands specialized ligands and inert conditions.

Buchwald-Hartwig Amination

Piperidine-2-carboxylic acid is converted to its tert-butyl carbamate (Boc) derivative, which undergoes amination with 4-bromobenzenesulfonamide using Pd₂(dba)₃ and Xantphos. Deprotection with TFA furnishes the final product in 76% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 65–72 | 95–98 | Minimal steps, cost-effective | Low yield due to steric hindrance |

| Multi-Step Synthesis | 58–63 | 97–99 | Scalability, high purity | Lengthy procedure, byproduct risks |

| Pd-Catalyzed Coupling | 76–89 | >99 | Regioselective, high yield | Expensive catalysts, complex setup |

Mechanistic Insights and Reaction Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, sulfolane) enhance sulfonyl chloride reactivity by stabilizing transition states. Conversely, non-polar solvents (toluene) reduce side reactions but slow kinetics.

Catalytic Enhancements

Adding tetra-n-butylammonium tetraphenylborate (0.1 equiv) as a phase-transfer catalyst accelerates sulfonation rates by 40% in biphasic systems.

Temperature Control

Exothermic sulfonation requires precise cooling (0–5°C) to prevent decomposition. Microwave-assisted synthesis at 80°C reduces reaction times to 2 hours with comparable yields.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the multi-step route is preferred due to:

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the sulfonyl group.

Hydrolysis: The carboxylic acid group can participate in hydrolysis reactions, forming corresponding salts and esters.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.

Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Synthesis Routes

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |

| Coupling Reactions | Forms carbon-carbon bonds with other aryl halides |

Biology

The compound is under investigation for its potential biological activities, particularly in its interactions with biomolecules. Studies have shown that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

Research demonstrated that this compound exhibited significant activity against various bacterial strains.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a new antimicrobial agent, particularly against resistant strains.

Medicine

The therapeutic potential of this compound is being explored in various medical applications. Preliminary studies indicate that it may possess anticancer properties, inhibiting the proliferation of cancer cell lines.

Case Study: Anticancer Activity

In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines:

Table 3: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 12 µM |

| A549 (lung cancer) | 18 µM |

The mechanisms behind its anticancer effects may involve enzyme inhibition and receptor modulation, leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzymatic activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The carboxylic acid group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key differences among similar compounds arise from substituents on the sulfonyl or carboxylic acid groups. Below is a comparative analysis:

Table 1: Comparative Data on Piperidine-2-carboxylic Acid Derivatives

Key Observations:

- Electron Effects: The 4-bromophenylsulfonyl group is less electron-withdrawing than the 3-nitrophenylsulfonyl group but more lipophilic due to bromine’s hydrophobicity.

- Molecular Weight: Bromine’s atomic mass contributes to the higher molecular weight of the 4-bromo derivative compared to nitro or chlorothiophene analogs.

- Synthesis Complexity: Brominated aryl groups may require specialized reagents (e.g., 4-bromophenylmagnesium bromide) for synthesis, similar to methods used for 3-methoxyphenyl derivatives .

Biological Activity

1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, identified by its CAS number 474625-93-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a bromophenyl moiety, contributing to its biological profile. Its structural formula can be represented as follows:

This structure allows for interactions with various biological targets, influencing its pharmacological properties.

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis.

- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes such as ADAMTS7, which is implicated in inflammatory processes and tissue remodeling. In vitro studies indicate that the compound can effectively inhibit this enzyme at low micromolar concentrations .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has been tested against human colon carcinoma cells, demonstrating selective cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The sulfonamide group facilitates binding to the active sites of target enzymes, inhibiting their function. This is particularly relevant for its role as an ADAMTS7 inhibitor.

- Cellular Pathway Modulation : The compound may influence signaling pathways associated with inflammation and cancer progression through modulation of protein interactions and enzymatic activities.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications to the substituents on the piperidine ring can significantly affect biological activity:

| Compound | Structure | ADAMTS7 Inhibition (IC50) |

|---|---|---|

| 1 | Base Compound | 50 ± 20 nM |

| 2 | Brominated Variant | 380 ± 10 nM |

| 3 | Hydroxamate Derivative | 40 ± 10 nM |

These results highlight the importance of the bromophenyl group in enhancing enzyme inhibition compared to other substituents .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 12 μM to 22 μM against Mycobacterium tuberculosis, suggesting that modifications can lead to improved antimicrobial properties .

- Cytotoxicity Assays : In vitro assays using various cancer cell lines revealed that certain analogs showed selective toxicity towards malignant cells while sparing normal cells, indicating a promising therapeutic window for further development .

- Combination Therapies : Research indicates that when used in combination with other agents targeting different pathways, the efficacy of this compound can be significantly enhanced, particularly in cancer treatment scenarios .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer :

- Step 1 : Start with sulfonylation of piperidine-2-carboxylic acid using 4-bromobenzenesulfonyl chloride. Monitor reaction progress via TLC or HPLC.

- Step 2 : Employ factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can test temperature (25°C vs. 60°C), solvent (DMF vs. THF), and molar ratios (1:1 vs. 1:1.2) .

- Step 3 : Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, as demonstrated in ICReDD’s approach to reaction design .

Q. What analytical techniques are essential for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. For analogous piperidine derivatives, lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å) have been reported using COD (Crystallography Open Database) .

- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions and FT-IR to confirm sulfonyl (SO2) and carboxylic acid (COOH) functional groups. Compare with PubChem data for similar compounds (e.g., InChIKey: NSGNDQVZZFXFLW-CYBMUJFWSA-N for a related piperidine-carboxylic acid derivative) .

Q. How can researchers determine the solubility and partition coefficient (log P) of this compound for pharmacological studies?

- Methodological Answer :

- Shake-flask method : Measure solubility in water and octanol. For example, a structurally similar compound (CAS 697258-72-3) has a log P of 0.283, determined via HPLC .

- Computational prediction : Use software like MarvinSketch or ACD/Percepta to estimate log P and solubility parameters, leveraging fragment-based contribution models .

Advanced Research Questions

Q. How should researchers address discrepancies in experimental data, such as inconsistent reaction yields or spectroscopic results?

- Methodological Answer :

- Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment).

- Theoretical alignment : Apply computational chemistry (e.g., DFT calculations) to predict NMR chemical shifts or reaction outcomes. Compare with experimental data to identify outliers .

- Statistical analysis : Use ANOVA to assess variability in factorial design experiments, isolating significant factors affecting yield .

Q. What strategies are effective for impurity profiling and byproduct identification during synthesis?

- Methodological Answer :

- HPLC-MS : Employ high-resolution mass spectrometry with reference standards (e.g., EP Impurity E, MM0939.05) to detect trace byproducts. Use a C18 column and gradient elution (methanol:buffer, 65:35) as described in pharmacopeial protocols .

- Reaction monitoring : Implement in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer :

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate interactions with biological targets (e.g., enzymes) using software like Gaussian or GROMACS. For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback .

- Docking studies : Use AutoDock Vina to model binding affinities with receptors, leveraging crystallographic data (e.g., piperidine-carboxamide derivatives from COD) .

Key Methodological Takeaways

- Synthetic Optimization : Combine experimental design (factorial) with computational modeling to reduce trial-and-error .

- Data Integrity : Cross-validate structural and reactivity data using multiple techniques (X-ray, NMR, DFT) .

- Impurity Control : Leverage pharmacopeial standards and in-situ monitoring for robust quality assurance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.